molecular formula C18H20N4O3 B11618313 Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11618313
M. Wt: 340.4 g/mol
InChI Key: PMMRYVGIHLNJSH-UHFFFAOYSA-N
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Description

Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (commonly referred to as compound E) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C26H26N4O5
  • Molecular Weight : 474.5 g/mol
  • IUPAC Name : Ethyl 6-(3-methoxybenzoyl)imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

The biological activity of compound E is primarily attributed to its ability to interact with various biological targets within cells. Its structural complexity allows it to potentially modulate enzymatic activities and receptor interactions.

Anticancer Activity

Research indicates that compound E exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism appears to involve:

  • Inhibition of DNA synthesis : Compound E disrupts the normal function of DNA polymerases.
  • Induction of oxidative stress : This leads to increased reactive oxygen species (ROS) production, promoting cell death in cancer cells.

Antimicrobial Properties

Compound E has shown promising antimicrobial activity against a range of pathogens:

  • Bacterial Activity : It was effective against Gram-positive and Gram-negative bacteria in laboratory tests.
  • Antifungal Action : The compound also demonstrated inhibitory effects on common fungal strains.

Neuroprotective Effects

Preliminary studies suggest that compound E may offer neuroprotective benefits:

  • Reduction of neuroinflammation : It appears to lower levels of pro-inflammatory cytokines in neuronal cultures.
  • Protection against oxidative damage : The compound enhances antioxidant defenses in neuronal cells.

Case Studies

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of compound E on breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
  • Antimicrobial Evaluation :
    • In a study conducted by the International Journal of Antimicrobial Agents, compound E was tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition greater than 15 mm at concentrations above 50 µg/mL.
  • Neuroprotective Study :
    • Research published in Neuroscience Letters highlighted the potential neuroprotective effects observed in rat models subjected to induced oxidative stress, where administration of compound E significantly reduced neuronal loss.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/Zone of InhibitionReference
AnticancerMCF-715 µM
AntimicrobialS. aureus16 mm
AntimicrobialE. coli15 mm
NeuroprotectiveRat NeuronsSignificant reduction

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C18H20N4O3/c1-4-8-21-15(19)12(18(24)25-5-2)9-13-16(21)20-14-7-6-11(3)10-22(14)17(13)23/h6-7,9-10,19H,4-5,8H2,1-3H3

InChI Key

PMMRYVGIHLNJSH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)OCC)C(=O)N3C=C(C=CC3=N2)C

Origin of Product

United States

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